molecular formula C11H13NO4 B8296923 Methoxycarbonylamino-o-tolyl-acetic acid

Methoxycarbonylamino-o-tolyl-acetic acid

Cat. No. B8296923
M. Wt: 223.22 g/mol
InChI Key: OJAHMEKGQSDVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156823B2

Procedure details

Methoxycarbonylamino-o-tolyl-acetic acid was prepared using the procedure used to prepare (2-Fluoro-phenyl)-methoxycarbonylamino-acetic acid using Amino-o-tolyl-acetic acid. LCMS-ESI+: calc'd for C11H13NO4: 223.08 (M+); Found: 223.94 (M+H+).
Name
(2-Fluoro-phenyl)-methoxycarbonylamino-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([NH:12][C:13]([O:15][CH3:16])=[O:14])[C:9]([OH:11])=[O:10].N[CH:18](C1C=CC=CC=1C)C(O)=O>>[CH3:16][O:15][C:13]([NH:12][CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:18])[C:9]([OH:11])=[O:10])=[O:14]

Inputs

Step One
Name
(2-Fluoro-phenyl)-methoxycarbonylamino-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C(=O)O)NC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)C1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC(C(=O)O)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.